N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine -

N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Catalog Number: EVT-4659051
CAS Number:
Molecular Formula: C14H18F3N5
Molecular Weight: 313.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

The following compounds are structurally related to N-Cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, primarily sharing the core structure of a [, , ]triazolo[4,3-b]pyridazine ring system, with variations in substituents at the 3 and 6 positions.

8-(3-(Trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Derivatives

    Compound Description: This series of compounds features a 8-(3-(trifluoromethyl)phenyl) substituent at the 8-position and a methyl group at the 6-position of the [, , ]triazolo[4,3-b]pyridazin-3(2H)-one core. These derivatives were designed and synthesized to investigate their bioactivities, specifically their inhibitory effects on chlorophyll production and growth of the aquatic plant Spirodela polyrhiza [, ]. Some compounds in this series exhibited significant inhibition, with over 80% chlorophyll inhibition and over 70% growth inhibition at a concentration of 10 µg/ml [, ]. Quantitative structure-activity relationship (QSAR) studies revealed a strong correlation between the bioactivity and the molecular hydrophobicity (LogP) of these compounds [, ]. Optimal chlorophyll inhibition was observed with a LogP value around 3.02, while a LogP value around 2.84 was associated with better fresh weight inhibition activity [, ].

    Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core with N-Cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The presence of a trifluoromethyl group, albeit at different positions (3-position in the target compound and on the phenyl ring at the 8-position in the related compounds), further strengthens the structural similarity.

3-Nitro[1,2,4]triazolo[4,3-b]1,2,4,5-tetrazin-6-amine (TTNA)

    Compound Description: TTNA is an insensitive explosive characterized by its fused ring system comprising a [, , ]triazolo[4,3-b]1,2,4,5-tetrazine core with a nitro group at the 3-position and an amine group at the 6-position []. It exhibits favorable detonation properties, including a detonation temperature (Td) of 213 °C, detonation pressure (P) of 33.9 GPa, detonation velocity (D) of 8953 m s−1, impact sensitivity (IS) greater than 40 J, and friction sensitivity (FS) exceeding 360 N [].

    Relevance: While TTNA possesses a fused tetrazine ring absent in N-Cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, both compounds share the [, , ]triazolo[4,3-b]pyridazine foundation. Furthermore, both compounds feature an amine substituent at the 6-position.

6,8-Disubstituted Triazolo[4,3-b]piridazines

    Compound Description: This series encompasses a range of 6,8-disubstituted triazolo[4,3-b]piridazines explored as potential tankyrase (TNKS) inhibitors []. The starting point for this series was the compound NNL (3) []. Through structure-based optimization efforts, a potent and selective TNKS inhibitor, 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (12), was discovered []. This compound functions as an NAD isostere, as confirmed by crystallographic analysis [].

    Relevance: This group of compounds is structurally linked to N-Cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine due to the shared [, , ]triazolo[4,3-b]pyridazine core structure. Variations arise in the substituents at the 6 and 8 positions, with the target compound having a cyclooctyl group at the 6 position and a trifluoromethyl group at the 3 position, while the related compounds explore various substitutions at these positions.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

    Compound Description: This series comprises novel N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline []. These derivatives were evaluated for their antimicrobial properties against various microorganisms []. The study revealed that these compounds exhibited good to moderate antimicrobial activity [].

    Relevance: These compounds exhibit a close structural relationship with N-Cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, sharing the common [, , ]triazolo[4,3-b]pyridazine core. They differ in the substituents at the 3 and 6 positions: the target compound has a cyclooctyl group at the 6-position and a trifluoromethyl group at the 3-position, while the related compounds have a methyl group at the 6-position and a phenyl ring with benzamide or sulfonamide substituents at the 3-position.

6-Substituted-pyrido[3,2-d]pyridazine Derivatives

    Compound Description: This series encompasses novel 6-substituted-pyrido[3,2-d]pyridazine derivatives synthesized using furo[3,4-b]pyridine-5,7-dione as the starting material [, ]. These derivatives were investigated for their anticonvulsant activity and neurotoxicity profiles using the maximal electroshock (MES) and rotarod neurotoxicity (TOX) tests [, ]. The most potent compound identified was N-m-chlorophenyl-[1,2,4]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) [, ]. It demonstrated an ED50 value of 13.6 mg/kg and a protective index (PI = TD50/ED50) of 7.2 in the MES test [, ]. Another compound, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19), exhibited significant anticonvulsant activity with a PI value of 13.4, surpassing the safety profile of the marketed drug carbamazepine [, ].

    Relevance: These compounds, while possessing a pyrido[3,2-d]pyridazine core, share a structural similarity with N-Cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine due to the presence of the [, , ]triazolo or [, , ]tetrazolo moiety fused to the pyridazine ring.

N-Methyl-N-[3-(3-methyl-1,2,4-triazolo-[4,3-b]pyridazin-6-yl)phenyl]acetamide

    Compound Description: This compound is recognized for its non-sedative therapeutic effects in treating noise phobia, particularly in dogs []. It is structurally similar to another compound, 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, which is also investigated for its potential in treating noise phobia in companion animals [].

    Relevance: This compound shares a strong structural resemblance with N-Cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Both compounds possess the [, , ]triazolo[4,3-b]pyridazine core. The key differences lie in the substituents at the 3 and 6 positions. N-Cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a cyclooctyl group at the 6-position and a trifluoromethyl group at the 3-position, while the related compound has a methyl group at the 3-position and a meta-acetamidophenyl group at the 6-position.

7-(Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: This compound, while lacking the trifluoromethyl group, shares the [, , ]triazolo[4,3-b]pyridazine core with N-Cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Further structural similarities include the presence of a nitrogen-containing heterocycle (isothiazole in Compound 1, cyclooctyl in the target compound) linked to the core structure.

Properties

Product Name

N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

IUPAC Name

N-cyclooctyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C14H18F3N5

Molecular Weight

313.32 g/mol

InChI

InChI=1S/C14H18F3N5/c15-14(16,17)13-20-19-12-9-8-11(21-22(12)13)18-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,18,21)

InChI Key

GURADDUBMRSQMY-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2

Canonical SMILES

C1CCCC(CCC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.